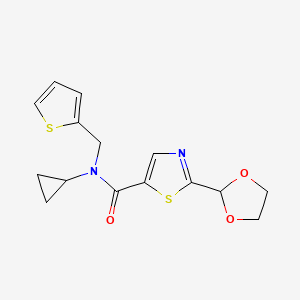
N-cyclopropyl-2-(1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the dioxolane ring and the thiophene ring. The final step involves the formation of the cyclopropyl group and the carboxamide linkage. Common reagents used in these reactions include thionyl chloride, cyclopropylamine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Alkyl halides, amines, alcohols, and appropriate solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-2-(1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, making it a versatile compound for research.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide: shares similarities with other thiazole and thiophene derivatives, such as:
Uniqueness
The unique combination of functional groups in this compound sets it apart from other similar compounds. The presence of the cyclopropyl group and the specific positioning of the dioxolane and thiophene rings contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-2-(1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14(12-8-16-13(22-12)15-19-5-6-20-15)17(10-3-4-10)9-11-2-1-7-21-11/h1-2,7-8,10,15H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRESOMMKYZJXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C(=O)C3=CN=C(S3)C4OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
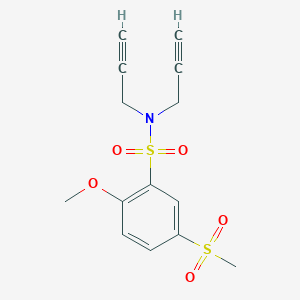
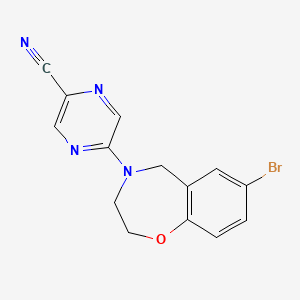
![2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol](/img/structure/B6626747.png)
![2-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626752.png)
![4-[1-(2-Tert-butylsulfanylethyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B6626757.png)
![methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate](/img/structure/B6626776.png)
![3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B6626783.png)
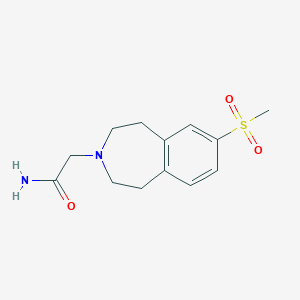
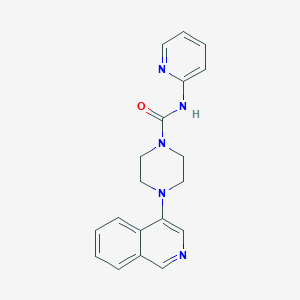
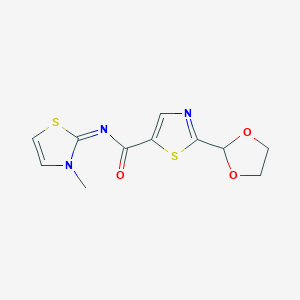
![2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626816.png)
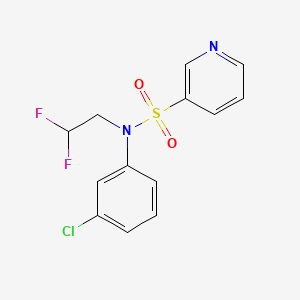
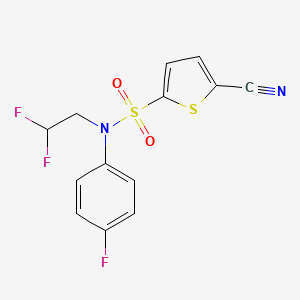
![N-[(2-chloro-6-fluorophenyl)methyl]-3-cyclopropyl-N-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6626836.png)
